![molecular formula C17H28N4O6 B14260717 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine CAS No. 170981-24-5](/img/structure/B14260717.png)
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is a modified nucleoside analog. It is a derivative of deoxyuridine, where the 5-position of the uracil ring is substituted with a 2-oxoethyl group linked to a 6-aminohexyl chain. This compound is primarily used in scientific research, particularly in the fields of molecular biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine typically involves the following steps:
Protection of the Deoxyuridine: The hydroxyl groups of deoxyuridine are protected using silyl or acyl protecting groups.
Introduction of the 2-Oxoethyl Group: The 5-position of the uracil ring is functionalized with a 2-oxoethyl group using a suitable electrophilic reagent.
Attachment of the 6-Aminohexyl Chain: The 2-oxoethyl group is then reacted with 6-aminohexylamine under mild conditions to form the desired product.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine has several applications in scientific research:
Molecular Biology: Used as a probe in DNA hybridization studies.
Biochemistry: Utilized in enzyme assays to study the activity of nucleoside-modifying enzymes.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Employed in the synthesis of modified oligonucleotides for various biotechnological applications.
作用机制
The mechanism of action of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid function, leading to the inhibition of DNA replication and transcription. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: A thymidine analog used in the study of DNA synthesis.
5-Fluoro-2’-deoxyuridine: An antineoplastic agent used in cancer treatment.
5-Iodo-2’-deoxyuridine: Used in virology research as an antiviral agent.
Uniqueness
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is unique due to its specific modification at the 5-position of the uracil ring, which imparts distinct chemical and biological properties. This modification allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in various research applications.
属性
CAS 编号 |
170981-24-5 |
|---|---|
分子式 |
C17H28N4O6 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
N-(6-aminohexyl)-2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C17H28N4O6/c18-5-3-1-2-4-6-19-14(24)7-11-9-21(17(26)20-16(11)25)15-8-12(23)13(10-22)27-15/h9,12-13,15,22-23H,1-8,10,18H2,(H,19,24)(H,20,25,26)/t12-,13+,15+/m0/s1 |
InChI 键 |
JZQITXNPPVIINQ-GZBFAFLISA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


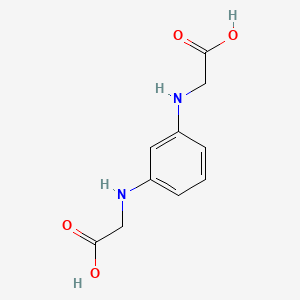
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
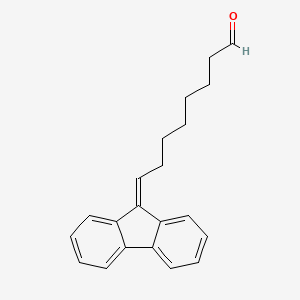
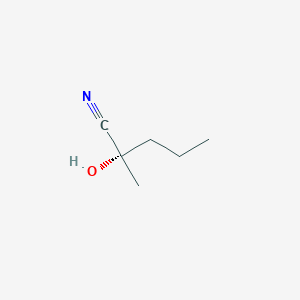


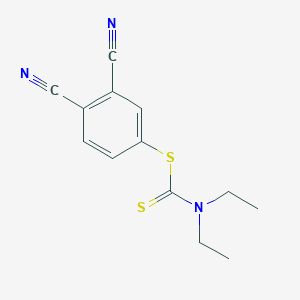
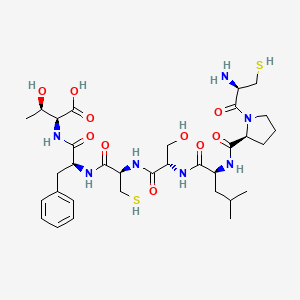
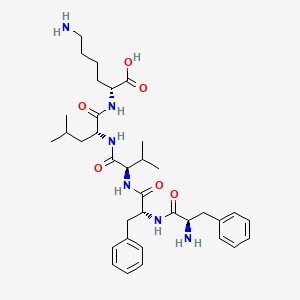
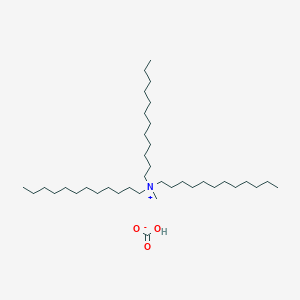
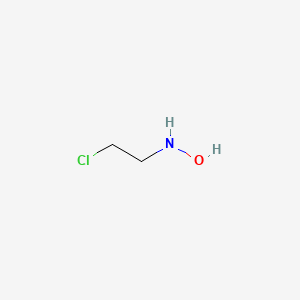

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
